5-Ethoxy-1,2,4-thiadiazol-3-amine
Overview
Description
5-Ethoxy-1,2,4-thiadiazol-3-amine: is a heterocyclic compound containing a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one sulfur atom, and two carbon atoms
Mechanism of Action
Target of Action
Related compounds such as aminothiazole-linked metal chelates have shown antimicrobial and antioxidant activities . Another compound, 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine, has been studied as a PIM2 inhibitor . These targets play crucial roles in microbial growth and cellular proliferation, respectively.
Mode of Action
For instance, aminothiazole-linked metal chelates were found to exhibit strong antimicrobial action against different microbial species .
Biochemical Pathways
Related compounds have been found to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in cell survival, proliferation, and differentiation in normal and neoplastic neuronal cells .
Result of Action
Related compounds have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
For instance, some thiadiazole derivatives have been found to inhibit the STAT3 pathway, which is an attractive target for cancer treatment .
Cellular Effects
Some thiadiazole derivatives have shown to have anti-proliferative activity against cancer cells . They can induce cell cycle arrest and apoptosis in cancer cells overexpressing STAT3 .
Molecular Mechanism
Some thiadiazole derivatives have been found to inhibit the STAT3 pathway by directly binding to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Metabolic Pathways
Thiadiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,2,4-thiadiazol-3-amine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce reaction times and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiadiazoles.
Scientific Research Applications
Chemistry: 5-Ethoxy-1,2,4-thiadiazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown promising antimicrobial, antiviral, and anticancer activities. These compounds are being investigated for their potential use as therapeutic agents against various diseases .
Industry: The compound is also used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
1,2,3-Thiadiazole: Contains a thiadiazole ring with nitrogen atoms at positions 1 and 2.
1,2,5-Thiadiazole: Contains a thiadiazole ring with nitrogen atoms at positions 1 and 2.
1,3,4-Thiadiazole: Contains a thiadiazole ring with nitrogen atoms at positions 1 and 3.
Uniqueness: 5-Ethoxy-1,2,4-thiadiazol-3-amine is unique due to the presence of the ethoxy group at position 5, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, making it more effective in crossing cellular membranes and interacting with biological targets .
Properties
IUPAC Name |
5-ethoxy-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWHRSYSKUNOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375690 | |
Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89124-90-3 | |
Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89124-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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